molecular formula C10H18N2O2 B1477162 2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one CAS No. 2097949-45-4

2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one

Cat. No. B1477162
CAS RN: 2097949-45-4
M. Wt: 198.26 g/mol
InChI Key: LGMCDDURNWHJFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one” is a derivative of 3-azabicyclo[3.1.1]heptanes . It has been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .


Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.1]heptanes, which is the core structure of the compound, was achieved by the reduction of spirocyclic oxetanyl nitriles . This transformation was studied for its mechanism, scope, and scalability .


Molecular Structure Analysis

The 3-azabicyclo[3.1.1]heptanes core was proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds . Both cores had similar angles between the exit vectors (119–120°), a similar distance between substituents (4.8–5.0 Å), and similar physicochemical properties .


Chemical Reactions Analysis

The key reaction in the synthesis of 3-azabicyclo[3.1.1]heptanes is the reduction of spirocyclic oxetanyl nitriles . This transformation was studied for its mechanism, scope, and scalability .


Physical And Chemical Properties Analysis

The 3-azabicyclo[3.1.1]heptanes core, which is part of the compound, has similar physicochemical properties to meta-substituted benzenes . The core was incorporated into the structure of the antihistamine drug Rupatidine, leading to a dramatic improvement in physicochemical properties .

Scientific Research Applications

Analytical Chemistry: Chromatography Standards

Due to its unique structure, this compound could serve as a standard or reference material in chromatographic analysis, helping to calibrate equipment or to serve as a control in experiments requiring precise measurement of chemical substances.

Each of these applications leverages the unique chemical properties of “2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one”, demonstrating the compound’s versatility in scientific research. While the current web search did not yield direct results on this specific compound, the applications mentioned are extrapolated based on the functional groups present and the structural similarity to other compounds with known uses in these fields .

Future Directions

The 3-azabicyclo[3.1.1]heptanes core has been proposed as a promising building block for further selective derivatization of the cyclobutane ring, providing novel conformationally restricted piperidine derivatives . This suggests potential future directions in the development of new medicinal compounds.

properties

IUPAC Name

2-amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-6(11)10(13)12-4-7-3-8(5-12)9(7)14-2/h6-9H,3-5,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMCDDURNWHJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2CC(C1)C2OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
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2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Reactant of Route 3
2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Reactant of Route 4
2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one
Reactant of Route 6
2-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one

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